molecular formula C6H5F2NO B6153134 (5,6-DIFLUOROPYRIDIN-3-YL)METHANOL CAS No. 1228898-27-8

(5,6-DIFLUOROPYRIDIN-3-YL)METHANOL

Cat. No.: B6153134
CAS No.: 1228898-27-8
M. Wt: 145.1
InChI Key:
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Description

(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is commonly used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

One common method involves the reaction of 2,3,5,6-tetrafluoropyridine with methanol in the presence of a base such as sodium methoxide . The reaction conditions usually require low temperatures to ensure regioselectivity and high yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5,6-Difluoropyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

(5,6-Difluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

1228898-27-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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